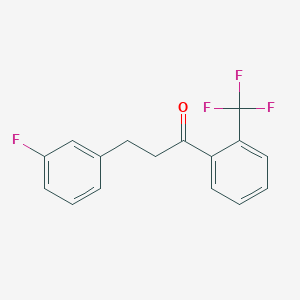

3-(3-Fluorophenyl)-2'-trifluoromethylpropiophenone

CAS No.: 898767-38-9

Cat. No.: VC2301987

Molecular Formula: C16H12F4O

Molecular Weight: 296.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898767-38-9 |

|---|---|

| Molecular Formula | C16H12F4O |

| Molecular Weight | 296.26 g/mol |

| IUPAC Name | 3-(3-fluorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one |

| Standard InChI | InChI=1S/C16H12F4O/c17-12-5-3-4-11(10-12)8-9-15(21)13-6-1-2-7-14(13)16(18,19)20/h1-7,10H,8-9H2 |

| Standard InChI Key | GTHNBBFCIMECSR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)CCC2=CC(=CC=C2)F)C(F)(F)F |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)CCC2=CC(=CC=C2)F)C(F)(F)F |

Introduction

3-(3-Fluorophenyl)-2'-trifluoromethylpropiophenone is an organic compound belonging to the class of aromatic ketones. It features a propiophenone backbone with a 3-fluorophenyl group and a trifluoromethyl group attached to the phenyl ring. This compound is of interest in various fields, including chemistry and materials science, due to its unique chemical properties and potential applications.

Synthesis Methods

The synthesis of 3-(3-Fluorophenyl)-2'-trifluoromethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This process requires the reaction of 3-fluorobenzoyl chloride with 2'-trifluoromethylacetophenone in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions must be anhydrous to prevent hydrolysis of the acyl chloride.

Comparison with Similar Compounds

Compounds like 3-(2,4-Dimethylphenyl)-4'-methoxypropiophenone have been extensively studied for their biological activities, including antioxidant and anti-inflammatory properties. In contrast, 3-(3-Fluorophenyl)-2'-trifluoromethylpropiophenone, with its fluorinated and trifluoromethylated structure, may exhibit different reactivity and biological activity profiles.

Future Research Directions

Further research is needed to explore the specific biological activities and potential applications of 3-(3-Fluorophenyl)-2'-trifluoromethylpropiophenone. This could involve in vitro studies to assess its antimicrobial, anti-inflammatory, or anticancer properties, as well as investigations into its use as an intermediate in the synthesis of more complex molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume